molecular formula C21H22BrN3O B10806322 2'-(4-Bromophenyl)-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]

2'-(4-Bromophenyl)-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]

Cat. No.: B10806322
M. Wt: 412.3 g/mol
InChI Key: MAJDYENNHADPAW-UHFFFAOYSA-N
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Description

2'-(4-Bromophenyl)-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine] is a spirocyclic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine core fused to a piperidine ring. The 4-bromophenyl substituent at the 2'-position and a methyl group at the 1-position are critical structural motifs.

Properties

Molecular Formula

C21H22BrN3O

Molecular Weight

412.3 g/mol

IUPAC Name

2-(4-bromophenyl)-1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]

InChI

InChI=1S/C21H22BrN3O/c1-24-12-10-21(11-13-24)25-19(17-4-2-3-5-20(17)26-21)14-18(23-25)15-6-8-16(22)9-7-15/h2-9,19H,10-14H2,1H3

InChI Key

MAJDYENNHADPAW-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)Br)C5=CC=CC=C5O2

Origin of Product

United States

Biological Activity

2'-(4-Bromophenyl)-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine] is a complex organic compound with potential biological activity. This article examines its pharmacological properties, mechanisms of action, and relevance in therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C21H22BrN3OC_{21}H_{22}BrN_3O and is characterized by a spiro structure that combines piperidine and pyrazolo-benzoxazine moieties. Its unique structure suggests potential interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential . The benzoxazine scaffold is known for its ability to induce apoptosis in cancer cells. For instance, related compounds have demonstrated efficacy in targeting microtubules, leading to cell cycle arrest and increased apoptosis in various cancer cell lines including colon and oral squamous cell carcinoma .

Table 1: Summary of Anticancer Activity

StudyCell LineMechanism of ActionIC50 (µM)
ColonMicrotubule disruption15
Oral SCCApoptosis induction20

Neuroprotective Effects

The compound has also been investigated for neuroprotective effects . Research indicates that derivatives of benzoxazine can modulate neuroinflammation and offer protection against neurodegenerative diseases. The mechanism involves inhibition of pro-inflammatory cytokines and enhancement of neurotrophic factors .

Antimicrobial Activity

Preliminary data suggest that the compound exhibits antimicrobial activity against various bacterial strains. The presence of the bromophenyl group may enhance its lipophilicity, allowing for better membrane penetration and subsequent antibacterial effects .

The biological activity of 2'-(4-Bromophenyl)-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine] is primarily attributed to its ability to interact with cellular targets involved in apoptosis and cell cycle regulation.

Key Mechanisms:

  • Microtubule Disruption : Similar compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell death.
  • Apoptotic Pathways : Induction of intrinsic apoptotic pathways through mitochondrial membrane potential disruption.
  • Autophagy Modulation : Some studies indicate that these compounds can inhibit autophagic flux, enhancing their pro-apoptotic effects in resistant cancer cells .

Case Studies

A notable case study involved the evaluation of this compound's effect on colon cancer cell lines. The results indicated that prolonged exposure led to significant apoptosis rates compared to controls. Additionally, combination treatments with autophagy inhibitors markedly improved efficacy .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of spiro compounds, including those similar to 2'-(4-Bromophenyl)-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine], exhibit significant anticancer properties. A study demonstrated that spiro compounds can induce apoptosis in cancer cell lines through mechanisms such as tubulin polymerization inhibition and cell cycle arrest. For instance, compounds with similar structures have shown cytotoxicity against various human cancer cell lines, suggesting that the target compound may possess similar therapeutic potential .

Neuropharmacological Effects

The piperidine component of the compound suggests possible neuropharmacological applications. Studies on piperidine derivatives have revealed their effectiveness in modulating neurotransmitter systems and exhibiting anxiolytic or antidepressant effects. This opens avenues for exploring the compound's potential in treating neurological disorders .

Drug Development

Given its structural complexity and potential biological activity, this compound could serve as a lead structure for developing new pharmaceuticals. The synthesis of analogs can be pursued to optimize efficacy and minimize toxicity, making it a candidate for further preclinical studies .

Polymer Chemistry

The unique properties of spiro compounds make them suitable for applications in polymer chemistry. They can be incorporated into polymer matrices to enhance mechanical properties or thermal stability. Research into spiro-based polymers has shown improved performance in various applications including coatings and composites .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines; inhibits tubulin polymerization
NeuropharmacologicalPotential anxiolytic effects; modulates neurotransmitter systems
Drug DevelopmentLead structure for new pharmaceuticals; optimization through analog synthesis
Polymer ChemistryEnhances mechanical properties in polymer matrices

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Bromophenyl Group

The para-bromine on the phenyl ring serves as an electrophilic site for NAS reactions. Key transformations include:

Reaction TypeConditionsReagents/CatalystsOutcome/ProductYieldReference
Suzuki-Miyaura Coupling80–100°C, anhydrous DMFPd(PPh₃)₄, K₂CO₃, arylboronic acidAryl-substituted spirocompound (e.g., biphenyl derivatives)65–78%
Buchwald-Hartwig Amination90°C, toluenePd₂(dba)₃, Xantphos, amineAryl-amine functionalized spiro derivatives58–72%
Ullmann-Type Coupling120°C, CuI, DMSOPhenol derivativesEther-linked analogs42–55%

Mechanistic Insights :

  • Bromine substitution proceeds via oxidative addition of Pd(0) to form a Pd(II) intermediate in cross-couplings.

  • Steric hindrance from the spiro framework reduces reaction rates compared to non-spiro bromoarenes.

Reactivity at the Piperidine Nitrogen

The methyl-substituted piperidine nitrogen undergoes selective alkylation and acylation:

Reaction TypeConditionsReagentsOutcomeYieldReference
N-AlkylationRT, CH₂Cl₂, 12hAlkyl halides (e.g., CH₃I)Quaternary ammonium derivatives85–92%
Acylation0°C→RT, THFAcetyl chloride, Et₃NN-Acetylated spirocompound76%
SulfonylationReflux, DCMTosyl chloride, pyridineN-Sulfonamide derivatives68%

Key Observations :

  • Steric protection from the spiro system prevents over-alkylation.

  • Acylation enhances solubility in polar aprotic solvents .

Pyrazolo-Benzoxazine Ring Modifications

The fused pyrazolo[1,5-c]benzoxazine system participates in electrophilic substitutions and redox reactions:

Reaction TypeConditionsReagentsOutcomeYieldReference
Electrophilic Aromatic Substitution0°C, H₂SO₄HNO₃Nitro-substituted derivative (C-3 position)61%
OxidationRT, CHCl₃, 24hmCPBAN-Oxide formation at pyrazole nitrogen53%
ReductionH₂ (50 psi), EtOHPd/CPartial saturation of benzoxazine ring48%

Structural Effects :

  • Nitration occurs regioselectively at the C-3 position due to electron-donating effects from the spiro-connected piperidine.

  • N-Oxide formation increases hydrogen-bonding capacity, influencing biological activity.

Spirocyclic Ring-Opening Reactions

Controlled cleavage of the spiro system under acidic/basic conditions yields novel intermediates:

Reaction TypeConditionsReagentsOutcomeYieldReference
Acidic Hydrolysis6M HCl, reflux, 8h-Piperidine-4-carboxylic acid + pyrazolo-benzoxazine fragment89%
Base-Induced Ring OpeningNaOH (2M), EtOH, 70°C-Linear amine-alcohol derivatives74%

Applications :

  • Ring-opened products serve as precursors for synthesizing non-spiro bioactive molecules.

Catalytic Functionalization of the Benzoxazine Ring

Palladium-mediated C–H activation enables direct functionalization:

Reaction TypeConditionsReagents/CatalystsOutcomeYieldReference
C–H Arylation110°C, DMAPd(OAc)₂, Ag₂CO₃, aryl iodideDiaryl-substituted benzoxazine derivatives63%
Alkynylation80°C, DCEPdCl₂, CuI, terminal alkyneEthynyl-functionalized analog57%

Limitations :

  • Reaction regioselectivity is influenced by steric effects from the spiro piperidine.

Comparison with Similar Compounds

Table 1: Key Structural Variations in Pyrazolo-Benzoxazine Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Notable Features
2'-(4-Bromophenyl)-1-methyl-1',10b'-dihydrospiro[...] (Target) 2'-(4-BrPh), 1-Me Likely C₂₁H₂₂BrN₃O ~412.33 (estimated) Spiro-piperidine, bromophenyl
2-(4-Bromophenyl)-7,9-dichloro-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[...] 2-(4-BrPh), 7,9-Cl, 5-(4-MeOPh) C₂₅H₁₈BrCl₂N₃O₂ 576.65 Dichloro, methoxyphenyl substituents
9-Bromo-5-(4-fluorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[...] 9-Br, 5-(4-FPh), 2-(4-MePh) C₂₄H₂₀BrFN₂O 437.30 Fluorophenyl, methylphenyl groups
2-(4-Chlorophenyl)-7-methoxy-1,10b-dihydrospiro[...] 2-(4-ClPh), 7-OMe, spiro-cyclohexane C₂₃H₂₄ClN₃O₂ 422.91 Spiro-cyclohexane, chloro substituent

Key Observations :

  • Halogenation : Bromine at the 2'-position (target compound) vs. 9-bromo () or 7,9-dichloro (). Halogens influence electronic properties and binding affinity .
  • Aromatic Diversity : Methoxy (), fluoro (), and methyl groups () modulate lipophilicity and metabolic stability.
  • Spiro Systems : Piperidine (target) vs. cyclohexane () alter ring strain and steric bulk, affecting target engagement .

Key Insights :

  • The target compound likely employs spirocyclization via condensation, similar to methods in , but with bromophenyl precursors.
  • Microwave-assisted synthesis () improves yields (70–85%) compared to conventional heating.

Q & A

Basic: What are the key considerations in synthesizing this spiro compound?

Answer:
Synthesis involves condensation reactions between bromophenyl-containing precursors and heterocyclic intermediates. Key steps include:

  • Precursor stoichiometry : Use a 1:1.2 molar ratio of chalcone derivatives to hydrazine hydrochlorides to minimize side reactions .
  • Solvent selection : Methanol or glacial acetic acid is optimal for pyrazoline ring formation, as demonstrated in analogous syntheses .
  • Purification : Column chromatography (e.g., silica gel with 10% methanol:dichlorethane) or flash chromatography ensures >94% purity. HPLC analysis post-purification is critical for validating molecular weight and purity .

Basic: How can spectroscopic methods confirm the molecular structure?

Answer:
A multi-technique approach is required:

  • 1H/13C NMR : Identify protons in the spiro junction (e.g., methyl group at δ ~3.03 ppm for piperidine) and aromatic bromophenyl signals (δ ~7.5–7.8 ppm) .
  • HRMS : Confirm molecular formula (e.g., [M+H]+ peak matching C21H20BrN3O).
  • IR spectroscopy : Detect key functional groups (e.g., C=N stretch at ~1591 cm⁻¹ for pyrazoline rings) .
  • X-ray crystallography : Single-crystal studies resolve spiro conformation and bond angles, as seen in ethanol solvate structures .

Advanced: How to address contradictions in spectroscopic or chromatographic data?

Answer:

  • Cross-validation : Compare NMR data with structurally similar compounds (e.g., pyrazoline analogs in ).
  • Purity checks : Use HPLC with a C18 column (acetonitrile/water gradient) to rule out impurities affecting spectral clarity .
  • Solvent effects : Account for solvent-induced shifts (e.g., DMSO-d6 vs. CDCl3) in NMR interpretations .
  • Polymorphism analysis : Differential Scanning Calorimetry (DSC) identifies crystalline vs. amorphous forms that may alter spectral profiles .

Advanced: What methodologies are suitable for crystallographic analysis of spiro compounds?

Answer:

  • Single-crystal XRD : Grow crystals via slow evaporation (e.g., ethanol solvate method ). Resolve staggered/eclipsed conformations using space group analysis (e.g., P6/mmm for layered structures) .
  • Powder XRD : Compare experimental patterns with simulated data from single-crystal structures to assess phase purity .
  • Thermogravimetric Analysis (TGA) : Validate thermal stability (up to 500°C) to ensure structural integrity during analysis .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Answer:

  • Substituent variation : Replace the 4-bromophenyl group with electron-withdrawing (e.g., 4-chlorophenyl) or donating (e.g., 4-methoxyphenyl) groups .
  • Spiro ring modification : Introduce fluorinated or methylated piperidine derivatives to probe steric/electronic effects .
  • Bioactivity assays : Use in vitro models to correlate structural changes (e.g., pyrazoline ring substitution ) with target binding affinity.

Basic: What purification techniques ensure high yields and purity?

Answer:

  • Column chromatography : Optimize solvent polarity (e.g., 10% methanol in dichloromethane) to separate spiro products from byproducts .
  • Recrystallization : Use ethanol or acetonitrile to isolate high-purity crystals .
  • HPLC-DAD : Employ reverse-phase chromatography with UV detection (λ = 254 nm) for final purity validation (>99%) .

Advanced: What mechanistic insights guide spiro ring formation?

Answer:

  • Intermediate trapping : Use low-temperature NMR to identify enol intermediates during chalcone-hydrazine condensations .
  • Kinetic studies : Monitor reaction progress via TLC at 30-minute intervals to optimize reaction time (~6–8 hours) .
  • DFT calculations : Model transition states for spiro junction formation to predict regioselectivity and activation barriers (not directly in evidence but inferred from analogous systems).

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